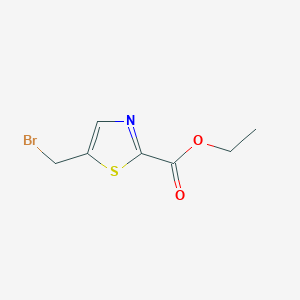![molecular formula C11H9ClF3N3O B1422410 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1203897-93-1](/img/structure/B1422410.png)
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a multifaceted chemical compound with potential applications across various scientific disciplines. Its unique structure combines several functional groups, making it a versatile candidate for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally starts with pyridine derivatives. A common approach involves chlorination of 6-isopropyl-3-pyridinol, followed by the introduction of the oxadiazole moiety. This step often requires reagents like phosphorus oxychloride (POCl3) and specific catalysts to ensure high yields.
Industrial Production Methods: : On an industrial scale, the production typically involves batch processes with rigorous quality control to maintain purity levels. Reactors equipped with temperature and pressure control mechanisms are employed to facilitate the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the isopropyl group, forming ketones or aldehydes under controlled conditions.
Reduction: : Reduction reactions may target the nitro group if present in similar analogs, leading to amine derivatives.
Substitution: : Halogen exchange and nucleophilic substitution are prominent reactions, influenced by the chlorine atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, catalytic hydrogenation
Substitution: NaOH, Grignard reagents
Major Products: : These reactions yield derivatives like pyridine ketones, alcohols, and various substituted oxadiazoles.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it a valuable tool in organic synthesis.
Medicine: : Research into this compound’s bioactivity has explored its potential as an antibacterial or antifungal agent, leveraging its unique structural attributes.
Industry: : Utilized in the development of novel materials with specialized properties, such as advanced polymers and coatings.
Mechanism of Action
The compound operates through interaction with molecular targets like enzymes and receptors, influencing biological pathways. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and target binding efficiency. Additionally, the oxadiazole ring can form hydrogen bonds, stabilizing interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds such as 2-chloro-6-methyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, the presence of the isopropyl group in 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine enhances its steric profile, potentially leading to different biological activities and reactivities.
Similar Compounds: : 2-Chloro-6-methyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, etc.
That's the scoop on this compound. What else piques your interest tonight?
Properties
IUPAC Name |
3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGNLCNTXIHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
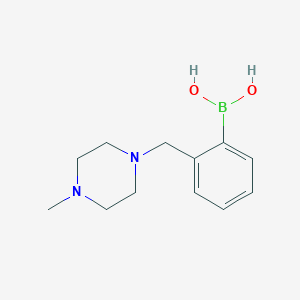
![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)
![1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1422332.png)
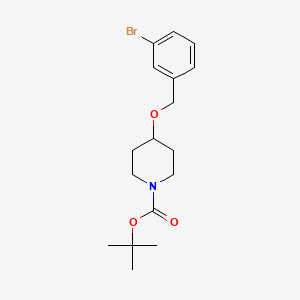
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
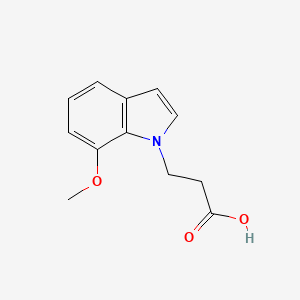


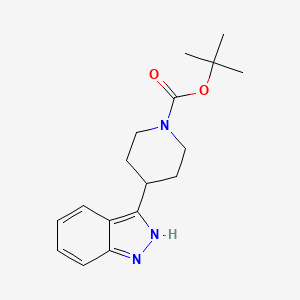

![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
